molecular formula C17H15FN4O2 B4770288 N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide

N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide

Cat. No.: B4770288
M. Wt: 326.32 g/mol
InChI Key: FVWMXXZRYYHFEP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with 4-Fluorophenyl Group: The oxadiazole intermediate is then coupled with a 4-fluorophenyl group using suitable coupling reagents such as EDCI or DCC.

    Attachment of the Butanamide Moiety:

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
  • N-(4-Methylphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
  • N-(4-Bromophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide

Uniqueness

N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-4-6-14(7-5-13)20-15(23)2-1-3-16-21-17(22-24-16)12-8-10-19-11-9-12/h4-11H,1-3H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWMXXZRYYHFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide
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N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide

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